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Boc-1-Aminocyclopropylmethanol

Cat. No.: B15298514
M. Wt: 187.24 g/mol
InChI Key: XYAVKJBXNUQIQC-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropyl (B3062369) Building Blocks in Chemical Space

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a prominent structural motif in medicinal chemistry and drug discovery. scientificupdate.comnih.govacs.org Its incorporation into molecular architectures is driven by several advantageous properties. The rigid and strained nature of the cyclopropyl group provides conformational constraint, which can be beneficial for locking a molecule into a bioactive conformation for optimal interaction with a biological target. acs.org This rigidity can also lead to an entropically more favorable binding to receptors. acs.org

From a physicochemical standpoint, the cyclopropyl group is often used as a bioisostere for other functional groups, such as alkenes or gem-dimethyl groups. scientificupdate.comnih.gov It possesses unique electronic properties, with its carbon-carbon bonds having enhanced p-character compared to those in acyclic alkanes. scientificupdate.comacs.org This can influence the electronic environment of a molecule and its interactions. Furthermore, the C-H bonds in a cyclopropane ring are shorter and stronger than those in typical aliphatic chains, which can enhance metabolic stability by reducing susceptibility to enzymatic degradation. scientificupdate.comacs.org Consequently, the introduction of a cyclopropyl moiety can lead to improved potency, increased metabolic stability, reduced off-target effects, and altered pharmacokinetic properties of drug candidates. scientificupdate.comacs.org

The value of cyclopropane-containing building blocks has spurred the development of numerous synthetic methodologies for their stereoselective preparation, highlighting their importance in expanding the accessible chemical space for drug discovery and development. nih.govnih.gov

Role of N-Protection (Boc Group) in Aminocyclopropyl Scaffolds for Synthetic Utility

In the synthesis of complex molecules containing aminocyclopropyl scaffolds, the protection of the amino group is a crucial step. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its reliability and specific cleavage conditions. total-synthesis.comjk-sci.comwikipedia.org

The primary function of the Boc group is to decrease the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com This is achieved by converting the amine into a carbamate (B1207046). total-synthesis.com The Boc group is stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation, making it compatible with a diverse array of synthetic transformations. total-synthesis.com

A key advantage of the Boc group is its lability under acidic conditions. wikipedia.orgchemistrysteps.com It can be readily removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in a non-aqueous solvent like dichloromethane (B109758). jk-sci.comwikipedia.org This deprotection proceeds through a mechanism involving the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.com This specific mode of cleavage allows for an "orthogonal" protection strategy, where other protecting groups sensitive to different conditions (e.g., base-labile or hydrogenation-labile groups) can be selectively removed while the Boc group remains intact. total-synthesis.comorganic-chemistry.org This orthogonality is particularly valuable in multi-step syntheses, such as in peptide synthesis where different protecting groups are employed for various amino acid residues. springernature.comnih.gov

Overview of Boc-1-Aminocyclopropylmethanol as a Versatile Synthetic Intermediate

This compound stands as a bifunctional building block of significant interest in organic synthesis. It combines the desirable features of the cyclopropyl ring with a protected primary amine and a primary alcohol, offering multiple points for chemical modification. This trifecta of a rigid scaffold, a masked nucleophile, and a handle for further functionalization makes it a valuable precursor for a variety of more complex molecules.

The presence of the Boc-protected amine allows for the selective reaction at the hydroxyl group, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other functional groups. Subsequently, the deprotection of the amine unveils a nucleophilic center that can be engaged in a wide range of transformations, including amide bond formation, N-alkylation, and the construction of heterocyclic systems.

The strategic placement of the amino and methanol (B129727) groups on the same carbon of the cyclopropane ring provides a unique stereochemical and conformational arrangement. This can be exploited to synthesize novel scaffolds for medicinal chemistry, agrochemicals, and materials science. The ability to divergently functionalize both the nitrogen and the oxygen moieties from a single, readily available starting material underscores the versatility and utility of this compound as a key intermediate in modern synthetic endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B15298514 Boc-1-Aminocyclopropylmethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl 2-(1-aminocyclopropyl)-2-hydroxyacetate

InChI

InChI=1S/C9H17NO3/c1-8(2,3)13-7(12)6(11)9(10)4-5-9/h6,11H,4-5,10H2,1-3H3

InChI Key

XYAVKJBXNUQIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CC1)N)O

Origin of Product

United States

Synthetic Methodologies for Boc 1 Aminocyclopropylmethanol and Analogues

Established Synthetic Routes to Boc-1-Aminocyclopropylmethanol

Synthesis from N-Boc-1-amino-cyclopropane carboxylic acid via Reduction

A primary and straightforward route to this compound involves the reduction of the corresponding carboxylic acid, N-Boc-1-aminocyclopropanecarboxylic acid. This transformation is typically achieved using borane-based reducing agents, which are known for their chemoselectivity in reducing carboxylic acids in the presence of other functional groups.

The reduction is commonly carried out using a solution of borane (B79455) in tetrahydrofuran (B95107) (BH3·THF). researchgate.netreddit.com The reaction proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. youtube.comic.ac.uk The reaction conditions, such as temperature, can influence the yield, with milder temperatures sometimes requiring longer reaction times. researchgate.net While this method is generally efficient, the success of the reduction can be sensitive to steric hindrance around the carboxylic acid group. researchgate.net

A general scheme for this reduction is presented below:

Scheme 1: Reduction of N-Boc-1-aminocyclopropanecarboxylic acid

Generated code

N-Boc-1-aminocyclopropanecarboxylic acidthis compound

This method benefits from the commercial availability of N-Boc-1-aminocyclopropanecarboxylic acid. The workup procedure typically involves quenching the excess borane with an alcohol, such as methanol (B129727), followed by standard extraction and purification techniques.

Alternative Precursors and Starting Materials

Beyond the direct reduction of the corresponding carboxylic acid, this compound can be synthesized from alternative starting materials. One notable approach involves the synthesis of the core 1-aminocyclopropane-1-carboxylic acid structure from acyclic precursors. For instance, a patented method describes the synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate (B1208598) and a 1,2-dihaloethane through alkylated cyclization, nitro reduction, and hydrolysis. This core amino acid can then be N-protected with the Boc group and subsequently reduced to the target alcohol as described in the previous section.

Another potential strategy involves the use of γ-nitroaliphatic esters, which can undergo a "one-pot" reduction of the nitro group and subsequent N-protection to yield N-Boc protected amino esters. While not a direct synthesis of the cyclopropyl (B3062369) derivative, this methodology highlights the possibility of constructing the protected amino alcohol functionality from nitro precursors.

Asymmetric Synthesis Approaches to Enantiopure this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of asymmetric syntheses to obtain enantiomerically pure this compound is of significant importance.

Chiral Pool Strategies Leveraging Cyclopropyl and Amino Acid Precursors

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach can be highly efficient as the inherent chirality of the starting material is transferred to the final product. wikipedia.org For the synthesis of enantiopure this compound, both chiral cyclopropane (B1198618) derivatives and amino acids can serve as starting points.

For example, a diastereoselective synthesis of a proline derivative was achieved starting from Boc-pyroglutamic acid-tert-butyl ester, a derivative of the naturally occurring amino acid glutamic acid. nih.gov This strategy, involving the introduction of an amino group via diastereoselective azidation, demonstrates how a chiral amino acid precursor can be used to construct a complex chiral cyclic amino acid derivative. nih.gov A similar conceptual approach could be envisioned for the synthesis of enantiopure this compound, starting from a suitable chiral cyclopropane or amino acid precursor. The key would be the stereocontrolled introduction of the necessary functional groups.

Asymmetric Catalysis in the Formation of Chiral Aminocyclopropyl Alcohols

Asymmetric catalysis offers a powerful tool for the synthesis of chiral molecules, often with high enantioselectivity. youtube.comrsc.org In the context of producing enantiopure aminocyclopropyl alcohols, ruthenium-catalyzed asymmetric hydrogenation of a suitable prochiral ketone precursor is a highly effective strategy. nih.govacs.orgrsc.org

This method typically involves the use of a ruthenium catalyst complexed with a chiral ligand. rsc.orgrug.nl A variety of chiral ligands, including those derived from cinchona alkaloids and diamines, have been successfully employed in the asymmetric hydrogenation of ketones to yield chiral alcohols with excellent enantiomeric excesses (ee), often exceeding 99%. nih.govrsc.org The reaction is a form of transfer hydrogenation, where a hydrogen donor, such as isopropanol, is used. rug.nl

A plausible synthetic route would involve the preparation of a prochiral α-aminoketone, which would then be subjected to asymmetric hydrogenation to furnish the chiral amino alcohol. The stereochemical outcome of the reaction is dictated by the chirality of the catalyst system. rug.nl

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Ru(II)-TsDPENAromatic Ketonesup to 97% rug.nl
RuCl2(NNP)Aromatic & Heteroaromatic Ketonesup to 99.9% rsc.org
[RuCl2((S)-Xyl-SDP)((R,R)-DPEN)]Racemic α-Amino Cyclic Ketonesup to 99.9% rsc.org
Ruthenium-Diamine ComplexUnprotected α-Ketoamines>99% nih.govacs.org

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions. nih.gov For a racemic mixture of this compound, a lipase-catalyzed acylation could be employed. In this process, one enantiomer of the alcohol would be selectively acylated by an acyl donor, such as vinyl acetate, leaving the other enantiomer unreacted and thus enantiomerically enriched. The acylated product can then be separated from the unreacted alcohol. The chemoselectivity of lipase-catalyzed acylations of amino alcohols can be influenced by the length of the acyl group. nih.gov

Table 2: Examples of Lipase-Catalyzed Kinetic Resolution

EnzymeSubstrate TypeProcessOutcomeReference
Candida antarctica Lipase B (CALB)Amino AlcoholsAcylationSelective N- or O-acylation nih.govnih.gov
Various LipasesRacemic AlcoholsTransesterificationEnantiomerically enriched alcohols nih.gov

Chemical Kinetic Resolution:

Non-enzymatic methods for kinetic resolution have also been developed. For instance, palladium-catalyzed intramolecular allylation, using a chiral phosphoric acid as a co-catalyst, has been shown to effectively resolve racemic amines with high selectivity factors. nih.gov While this specific example pertains to the formation of isoindolines, the underlying principle of one enantiomer reacting faster in the presence of a chiral catalyst could be applied to a suitably functionalized derivative of this compound.

Functional Group Interconversions Leading to this compound Derivatives

The chemical structure of this compound, featuring a primary alcohol and a Boc-protected primary amine on a cyclopropyl scaffold, offers distinct opportunities for synthetic modification through functional group interconversions (FGIs). These transformations allow for the strategic alteration of the molecule's polarity, reactivity, and structural complexity, paving the way for a diverse range of derivatives. Key reactive sites for these interconversions are the hydroxyl (-OH) group and, to a lesser extent, the N-Boc protecting group.

The conversion of the primary alcohol is a primary route for derivatization. Standard protocols for alcohol transformation can be readily applied, though reaction conditions must be selected to ensure the stability of the Boc group and the cyclopropane ring.

One of the most common FGIs for alcohols is their conversion into better leaving groups, such as sulfonate esters (tosylates, mesylates) or halides (chlorides, bromides, iodides). ub.eduvanderbilt.edu These transformations are fundamental as they activate the carbon for subsequent nucleophilic substitution reactions. The conversion of an alcohol to a sulfonate ester, for instance, typically proceeds without affecting the stereochemistry at the carbon-oxygen bond. ub.edu These activated intermediates can then be displaced by a variety of nucleophiles to introduce new functional groups.

For example, the hydroxyl group can be converted to a halide. vanderbilt.edu This is often achieved using reagents like thionyl chloride (SOCl₂) for chlorides or phosphorus tribromide (PBr₃) for bromides. ub.eduvanderbilt.edu The Finkelstein reaction, which involves treating an alkyl chloride or bromide with sodium iodide in acetone, can then be used to access the corresponding iodide derivative. vanderbilt.edu

Another important class of interconversions involves the oxidation of the primary alcohol. Depending on the reagents and conditions used, the alcohol can be oxidized to an aldehyde or further to a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or activated dimethyl sulfoxide (B87167) (DMSO) systems, like in the Swern or Moffatt oxidations, are typically employed for the controlled oxidation to an aldehyde. imperial.ac.uk

The Boc protecting group on the amine is generally stable under many reaction conditions used to modify the hydroxyl group. However, it can be removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine. youtube.com This free amine can then undergo a wide array of functionalization reactions, such as acylation, alkylation, or sulfonylation, to introduce new substituents. Subsequently, the amine could potentially be re-protected if further manipulations at other sites are required.

The synthesis of related structures, such as N-Boc-protected aminophosphonates, highlights advanced interconversion strategies. In some synthetic routes, functional groups are manipulated on precursor molecules before the final target is achieved. For instance, the opening of an aziridine (B145994) ring with a nucleophile, followed by hydrogenolysis in the presence of di-tert-butyl dicarbonate (B1257347) (Boc₂O), is a method used to create N-Boc protected amino derivatives. mdpi.com

The following tables summarize key functional group interconversions applicable to the hydroxyl group of this compound and its analogues.

Table 1: Conversion of Alcohol to Alkyl Halides

Starting MaterialProductReagents and ConditionsMechanism Type (Typical)Reference
Primary AlcoholAlkyl ChlorideSOCl₂, 1,4-dioxaneSₙ2 (retention via Sₙi) ub.edu
Primary AlcoholAlkyl ChloridePh₃P, CCl₄Sₙ2 (inversion) vanderbilt.edu
Primary AlcoholAlkyl BromidePBr₃, pyridineSₙ2 (inversion) ub.eduvanderbilt.edu
Primary AlcoholAlkyl IodidePh₃P, DEAD, MeISₙ2 (inversion) vanderbilt.edu

Table 2: Conversion of Alcohol to Sulfonate Esters

Sulfonate EsterReagentNotesReference
MesylateMesyl chloride (MsCl), pyridineGood leaving group. ub.edu
TosylateTosyl chloride (TsCl), pyridineCommonly used, crystalline derivatives. ub.edu
TriflateTriflic anhydride (B1165640) (Tf₂O), pyridineExcellent leaving group, highly reactive. ub.edu

These interconversions demonstrate the synthetic versatility of this compound, enabling its use as a scaffold for creating a wide array of chemical derivatives for further research and application.

Reactivity and Transformational Chemistry of Boc 1 Aminocyclopropylmethanol

Reactions at the Hydroxyl Group

The primary alcohol functionality of Boc-1-aminocyclopropylmethanol is a key site for synthetic modification, enabling its conversion into other important functional groups.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehydes: Mild oxidation conditions are required to convert the primary alcohol to an aldehyde without further oxidation to a carboxylic acid. Reagents like those used in the Swern or Dess-Martin periodinane (DMP) oxidations are well-suited for this transformation. wikipedia.orgwikipedia.orgorganic-chemistry.org

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C), followed by the addition of a hindered base like triethylamine. wikipedia.orgalfa-chemistry.comyoutube.com It is known for its mild conditions and tolerance of various functional groups. wikipedia.orgorganic-chemistry.org The reaction proceeds through an alkoxysulfonium ylide intermediate which fragments to yield the aldehyde. wikipedia.orgorganic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation : DMP is a hypervalent iodine reagent that provides a selective and mild method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgorganic-chemistry.org The reaction is typically performed in chlorinated solvents like dichloromethane (B109758) and offers the advantages of short reaction times, high yields, and a simple workup. wikipedia.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents are necessary to convert the primary alcohol directly to a carboxylic acid. youtube.comkhanacademy.org This can also be achieved by the oxidation of the intermediate aldehyde. libretexts.org Reagents such as chromium trioxide (in the Jones oxidation) or potassium permanganate (B83412) are often used for this purpose. youtube.comkhanacademy.org However, a two-step procedure, involving initial oxidation to the aldehyde followed by subsequent oxidation, is also common. For instance, after forming the aldehyde, it can be further oxidized using reagents like sodium chlorite (B76162) (NaClO₂) in the presence of a phosphate (B84403) buffer. There are also reports of Dess-Martin periodinane being used to convert primary alcohols to carboxylic acids under specific conditions. rsc.org

Transformation Reagent(s) Typical Conditions Product
Alcohol to AldehydeSwern: (COCl)₂, DMSO, Et₃NLow temperature (-78 °C)Boc-1-aminocyclopropanecarbaldehyde
Alcohol to AldehydeDess-Martin Periodinane (DMP)Room temperature, CH₂Cl₂Boc-1-aminocyclopropanecarbaldehyde
Alcohol to Carboxylic AcidJones Reagent (CrO₃, H₂SO₄)AcetoneBoc-1-aminocyclopropanecarboxylic acid
Alcohol to Carboxylic AcidDMP (modified)VariesBoc-1-aminocyclopropanecarboxylic acid. rsc.org

Derivatization for Further Coupling or Stereochemical Control

The hydroxyl group can be derivatized to form ethers or esters. These modifications can be used to introduce new functionalities for subsequent coupling reactions or to act as protecting groups. For instance, esterification or etherification can be a prelude to reactions where the nucleophilicity of the hydroxyl group would be problematic. While not directly controlling the existing stereocenter, such derivatizations are crucial steps in synthetic sequences that may build new stereocenters elsewhere in the molecule.

Common derivatization reactions include:

Esterification : Reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base.

Etherification : Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) or via reactions like the Mitsunobu reaction for more complex substrates. organic-chemistry.org

These derivatizations are standard transformations in organic synthesis and allow for the versatile use of the this compound scaffold in the construction of more complex molecules.

Reactions Involving the Protected Amino Group

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for modulating its reactivity. Its removal is a key step to unmask the primary amine for further functionalization.

Boc Group Deprotection Strategies (Acidic and Other Methods)

The Boc group is known for its sensitivity to acidic conditions, which cleanly removes it to liberate the free amine. organic-chemistry.orgfishersci.co.ukacsgcipr.org

Acidic Deprotection: The most common method for Boc deprotection involves treatment with a strong acid. fishersci.co.uknih.gov The mechanism begins with the protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then forms isobutylene (B52900). commonorganicchemistry.com The resulting carbamic acid readily decarboxylates to yield the free amine. commonorganicchemistry.com

Common acidic reagents include:

Trifluoroacetic Acid (TFA) : Often used neat or as a solution in a solvent like dichloromethane (DCM). fishersci.co.ukcommonorganicchemistry.comresearchgate.net Reactions are typically fast, often completing within 1-2 hours at room temperature. commonorganicchemistry.com

Hydrogen Chloride (HCl) : Typically used as a solution in an anhydrous solvent such as dioxane, methanol (B129727), or ethyl acetate. researchgate.netresearchgate.net Using HCl gas bubbled through the solution is also an effective method. researchgate.net

Other Deprotection Methods: For substrates that are sensitive to strong acids, alternative deprotection methods have been developed.

Lewis Acids : Reagents like trimethylsilyl (B98337) iodide (TMSI) or zinc bromide in a solvent like dichloromethane can effect deprotection, often requiring longer reaction times (12-24 hours). fishersci.co.uk

Thermal Deprotection : The Boc group can be removed by heating, either neat or in a high-boiling solvent like diphenyl ether. researchgate.net More recent methods utilize continuous flow technology with solvents like methanol or fluorinated alcohols at high temperatures (e.g., 180 °C). nih.govresearchgate.net

Oxalyl Chloride/Methanol : A mild method for deprotection has been reported using oxalyl chloride in methanol at room temperature. rsc.org

Method Reagent(s) Typical Conditions Key Features
Strong AcidTrifluoroacetic Acid (TFA)DCM, Room Temp. fishersci.co.ukcommonorganicchemistry.comFast and common, but harsh for acid-sensitive substrates.
Strong AcidHCl in Dioxane/EtOAcRoom Temp. researchgate.netresearchgate.netEffective, can provide the amine as an HCl salt.
Lewis AcidTrimethylsilyl Iodide (TMSI)DCM, Room Temp. fishersci.co.ukAvoids strong protic acids, but can be slower.
ThermalHeat (Continuous Flow)Methanol, ~180-250 °C. nih.govAcid-free, useful for selective deprotection. nih.gov

Subsequent Amine Functionalization (e.g., Amidation, Alkylation)

Once the Boc group is removed, the resulting primary amine, (1-hydroxymethyl)cyclopropan-1-amine, is a versatile nucleophile that can undergo a variety of transformations.

Amidation : The free amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent like DCC or EDC) to form stable amide bonds. This is a fundamental transformation for incorporating the aminocyclopropylmethanol motif into peptide-like structures or other complex molecules.

Alkylation : The primary amine can be alkylated using alkyl halides. nih.gov However, overalkylation to form secondary and tertiary amines can be an issue. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), is often a more controlled method for preparing secondary amines.

These functionalization reactions open the door to a vast array of derivatives, making this compound a valuable building block in medicinal chemistry and materials science.

Reactivity of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring itself possesses unique reactivity due to its significant ring strain (approximately 27.5 kcal/mol). unl.pt This strain gives the C-C bonds a higher p-character, making the ring behave somewhat like a double bond. researchgate.net

While the cyclopropyl group in many simple aminocyclopropanes is relatively stable, it can undergo ring-opening reactions, particularly when activated by adjacent functional groups or under specific reaction conditions. epfl.chnih.gov For instance, oxidative ring-opening of N-acyl or N-sulfonyl aminocyclopropanes can lead to 1,3-difunctionalized acyclic products. epfl.chresearchgate.net This reactivity can be harnessed to transform the cyclopropyl core into other valuable structural motifs. epfl.ch However, in the absence of such activating factors or harsh reagents, the cyclopropyl ring of this compound is generally robust enough to withstand many common synthetic transformations performed on the hydroxyl and amino groups. epfl.ch The presence of an amine directly attached to the cyclopropyl ring can, in some contexts like metabolic pathways, lead to bioactivation and ring-opening. hyphadiscovery.com

Ring-Opening Reactions and Transformations

The relief of ring strain is a primary driving force for the reactivity of cyclopropane derivatives. In the context of this compound, the presence of both a donor group (the Boc-protected amine) and an acceptor group (often introduced in the reaction) facilitates ring-opening reactions under various conditions. These "donor-acceptor" cyclopropanes are susceptible to cleavage of the C-C bond distal to the donor and acceptor substituents.

Acid-catalyzed ring-opening is a common transformation. youtube.comkhanacademy.org In the presence of a Brønsted acid, the cyclopropane ring can be activated towards nucleophilic attack. nih.gov For instance, in a fluorinated alcohol solvent like hexafluoroisopropanol (HFIP), a range of nucleophiles including arenes, indoles, azides, and alcohols can effectively open the cyclopropane ring at room temperature. nih.gov The reaction generally proceeds via protonation of a substituent, which increases the electrophilicity of the cyclopropane ring and facilitates nucleophilic addition.

Lewis acids can also promote the ring-opening of donor-acceptor cyclopropanes. researchgate.net However, alternative metal-free, basic conditions have also been developed. For example, 2-(p-siloxyaryl)cyclopropane-1,1-dicarboxylates undergo a TBAF-promoted homo-Michael addition with nitro compounds. This transformation is initiated by fluoride-induced desilylation, which increases the electron-donating ability of the aryl group and facilitates ring-opening to form a p-quinone methide intermediate that is then trapped by the nucleophile. rsc.org

The ring-opening of this compound and its derivatives can also lead to the formation of synthetically useful intermediates such as 2-aza-1,3-dienes. These dienes can be generated and subsequently participate in various cycloaddition and cyclization reactions to form heterocyclic compounds like pyrazoles and pyrroles. researchgate.netnih.gov

The table below summarizes representative ring-opening reactions of donor-acceptor cyclopropanes, illustrating the diversity of nucleophiles and conditions that can be employed.

Reaction Type Nucleophile Conditions Product Type Reference
Brønsted Acid CatalyzedArenes, indoles, azides, alcoholsBrønsted acid, HFIP, room temp.1,3-Difunctionalized compounds nih.gov
Lewis Acid CatalyzedSulfonamides, N-(arylthio)succinimidesSn(OTf)₂, DCE, 25 °C1,3-Aminothiolated products researchgate.net
Base PromotedNitro compounds, malonates, 1,3-diketonesTBAF, N-methylmorpholineNitroalkyl-substituted malonates rsc.org

Cycloaddition Reactions Involving the Strained Ring

While ring-opening reactions are prevalent, the strained cyclopropane ring of this compound can also participate directly in cycloaddition reactions. These reactions leverage the high ring strain energy of the cyclopropane, which can be released upon formation of a more stable, larger ring system. The specific mode of cycloaddition is highly dependent on the nature of the reaction partner and the substituents on the cyclopropane ring.

As mentioned previously, the ring-opening of this compound derivatives can lead to the in-situ formation of 2-aza-1,3-dienes. These intermediates are highly reactive in cycloaddition reactions. For example, they can undergo [4+2] aza-Diels-Alder reactions to form various nitrogen-containing heterocyclic structures. nih.gov The cyclodimerization of 1,2-diaza-1,3-dienes, catalyzed by FeCl₃, can lead to the formation of fully substituted symmetrical 1-aminopyrroles. nih.gov This reaction proceeds through a [4+2] aza-Diels-Alder cycloaddition followed by a series of transformations including nitrogen extrusion. nih.gov

The table below provides examples of cycloaddition reactions involving intermediates derived from cyclopropane precursors.

Intermediate Reaction Type Reaction Partner Product Reference
2-Aza-1,3-diene[4+2] Aza-Diels-AlderDienophileNitrogen-containing heterocycle nih.gov
1,2-Diaza-1,3-diene[4+2] CyclodimerizationItself1-Aminopyrrole nih.gov

Stereochemical Control in Cyclopropyl Ring Transformations

The stereochemistry of this compound and its derivatives plays a crucial role in the outcome of their chemical transformations. The rigid, three-dimensional structure of the cyclopropane ring allows for a high degree of stereochemical control in many reactions.

In ring-opening reactions, the stereochemistry of the starting cyclopropane can dictate the stereochemistry of the resulting acyclic product. For instance, the nucleophilic ring-opening of enantiomerically enriched donor-acceptor cyclopropanes can proceed with high stereoselectivity, leading to the formation of products with defined stereocenters. The stereochemical outcome is often dependent on the mechanism of the ring-opening (e.g., Sₙ2-type attack) and the nature of the catalyst and nucleophile.

While specific studies detailing stereochemical control in reactions of this compound itself are not prevalent in the provided search results, the principles of stereocontrol in donor-acceptor cyclopropane reactions are well-established. The ability to control the stereochemical course of these transformations is of paramount importance for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired activity.

Future research in this area will likely focus on the development of new stereoselective transformations of this compound and its derivatives, further expanding their utility in asymmetric synthesis.

Boc 1 Aminocyclopropylmethanol As a Chiral Building Block in Complex Molecule Synthesis

Applications in Natural Product Total Synthesis

Alkaloids represent a large and diverse family of naturally occurring compounds, many of which possess significant physiological activity. nih.gov The total synthesis of alkaloids is a prominent area of organic chemistry, often requiring innovative strategies for the construction of their complex, nitrogen-containing ring systems. nih.gov The incorporation of small, rigid structural units like cyclopropanes can be a powerful tool in controlling the stereochemistry and conformation of alkaloid skeletons. rsc.org

For instance, the synthesis of cycloclavine, a pentacyclic ergot alkaloid featuring a unique 3-azabicyclo[3.1.0]hexane motif, highlights the utility of cyclopropane-containing building blocks. rsc.org Although not employing Boc-1-aminocyclopropylmethanol directly, the strategies used in such syntheses demonstrate the feasibility of incorporating functionalized cyclopropylamines into complex alkaloid scaffolds. The presence of both a protected amine and a primary alcohol in this compound offers multiple points for synthetic elaboration, making it a versatile precursor for various alkaloid core structures. The Boc-protected amine can be deprotected and integrated into a heterocyclic system, while the hydroxyl group can be used for further functionalization or ring formation.

Terpenoids, or isoprenoids, are a vast class of natural products built from isoprene (B109036) units. marquette.edu The cyclopropane (B1198618) ring is a common structural motif in many terpenoids, contributing to their structural diversity and biological function. marquette.edu The synthesis of these complex molecules often relies on the stereoselective construction of these three-membered rings. marquette.edu

While specific examples of using this compound in terpenoid synthesis are not readily found, its potential as a chiral building block is evident. The cyclopropyl (B3062369) moiety can be introduced early in a synthetic sequence, serving as a template to control the stereochemistry of subsequent reactions. The hydroxymethyl group could be a precursor to other functional groups commonly found in terpenoids, such as aldehydes, carboxylic acids, or can be used to form ether or ester linkages. The development of new synthetic methods, such as asymmetric Simmons-Smith cyclopropanation of allylic alcohols, provides efficient routes to chiral cyclopropylcarbinols, which are structurally related to the core of this compound. marquette.edubohrium.com

Biomimetic synthesis aims to mimic the biosynthetic pathways of natural products in the laboratory. thieme-connect.debeilstein-journals.org These strategies often involve cascade reactions and the use of precursors that are structurally similar to those found in nature. The unique reactivity of cyclopropane rings, particularly their ability to undergo ring-opening reactions to form carbocations, can be exploited in biomimetic syntheses.

While specific biomimetic strategies involving this compound have not been detailed, the general principles of biomimetic synthesis suggest its potential utility. For example, the cyclopropylcarbinyl cation, which could be generated from the hydroxyl group of 1-aminocyclopropylmethanol, is a key intermediate in the biosynthesis of certain terpenes. A synthetic strategy mimicking this process could utilize a derivative of this compound to trigger a cascade of cyclizations to form complex polycyclic systems.

Synthesis of Peptidomimetics and Constrained Amino Acid Analogues

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. magtech.com.cn The incorporation of non-natural amino acids, particularly those with conformational constraints, is a common strategy in the design of peptidomimetics. magtech.com.cnbohrium.com

The design of peptidomimetics often involves replacing one or more amino acid residues in a biologically active peptide with a constrained analogue to lock the peptide into its bioactive conformation. nih.govupc.edu The rigid cyclopropane ring of this compound makes it an excellent candidate for this purpose. The Boc protecting group allows for its straightforward incorporation into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols. youtube.comspringernature.com

The synthesis of dipeptides and longer peptide chains containing cyclopropane-based amino acids has been reported, demonstrating the feasibility of this approach. nih.gov The general process involves the coupling of the N-Boc protected amino acid to the free amine of a resin-bound peptide, followed by deprotection of the Boc group to allow for the addition of the next amino acid. The hydroxymethyl group on the cyclopropane ring of this compound provides an additional site for modification, allowing for the synthesis of a diverse library of peptidomimetics.

Interactive Table: Key Coupling Reagents in Peptide Synthesis

Coupling ReagentDescriptionCommon Application
DCC (Dicyclohexylcarbodiimide) A classic carbodiimide (B86325) coupling reagent.Solution and solid-phase peptide synthesis.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) A water-soluble carbodiimide, facilitating product purification.Widely used in SPPS and bioconjugation.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) A highly efficient aminium-based coupling reagent.Coupling of sterically hindered amino acids.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) A phosphonium-based coupling reagent known for its high reactivity.Effective for difficult couplings in SPPS.

The incorporation of a cyclopropane ring into a peptide backbone significantly restricts its conformational freedom. nih.govnih.gov This is due to the fixed bond angles and dihedral angles of the three-membered ring. Conformational energy calculations on model peptides containing 1-aminocyclopropane carboxylic acid (ACC), a close structural analogue of 1-aminocyclopropylmethanol, have shown that the cyclopropane ring can induce specific secondary structures such as γ-turns and helical conformations. nih.gov

Interactive Table: Predicted Conformational Effects of 1-Aminocyclopropylmethanol in Peptides

Structural FeaturePredicted Conformational InfluencePotential Impact on Bioactivity
Cyclopropane Ring Induces local rigidity, restricts phi (φ) and psi (ψ) dihedral angles.Can lock the peptide into a bioactive conformation, increasing receptor affinity and selectivity.
Hydroxymethyl Group Can form intramolecular hydrogen bonds, further stabilizing specific turns or helical structures.May enhance binding to the target receptor through additional hydrogen bonding interactions.
Boc-Protected Amine Facilitates incorporation into peptide chains via standard synthesis protocols.Allows for the systematic exploration of structure-activity relationships.

Construction of Advanced Organic Frameworks and Ligands

The unique conformational constraints imposed by the cyclopropane ring, combined with the stereochemical information inherent in a chiral molecule, make this compound an attractive starting material for the synthesis of advanced organic frameworks. These frameworks include chiral ligands designed to influence the stereochemical outcome of chemical reactions and macrocyclic structures with tailored recognition and binding properties.

Development of Chiral Ligands for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. Chiral ligands derived from this compound can create a well-defined chiral environment around a metal center, thereby directing the stereochemical course of a catalytic reaction.

While direct and extensively documented examples of chiral ligands synthesized from this compound are not widespread in readily available literature, the structural motif of a 1-amino-1-hydroxymethylcyclopropane is a key component of several ligand classes. The general strategy involves the derivatization of the amino and hydroxyl groups to introduce coordinating moieties, such as phosphines, pyridines, or oxazolines. The Boc protecting group allows for the selective deprotection and functionalization of the nitrogen atom, while the hydroxyl group can be readily converted into other functionalities or used as a coordination site itself.

The inherent rigidity of the cyclopropane scaffold is advantageous in ligand design as it reduces the number of accessible conformations, leading to a more ordered and predictable transition state in a catalytic cycle. This can translate to higher enantioselectivities in reactions such as asymmetric hydrogenation, allylic alkylation, and hydrosilylation. The synthetic pathway to such ligands would typically involve the initial preparation of this compound, followed by a series of functional group interconversions to append the desired coordinating arms.

Table 1: Potential Chiral Ligand Scaffolds from this compound

Ligand TypePotential Synthetic Approach from this compoundPotential Applications in Asymmetric Catalysis
P,N-Ligands 1. Deprotection of the amine and reaction with a phosphine-containing electrophile. 2. Conversion of the alcohol to a leaving group and substitution with a phosphine (B1218219) nucleophile.Palladium-catalyzed allylic alkylation, Rhodium-catalyzed hydroformylation
N,N-Ligands 1. Deprotection of the amine and acylation with a pyridinecarboxylic acid. 2. Conversion of the alcohol to an amine, followed by reaction with a pyridine-containing electrophile.Copper-catalyzed Henry reactions, Lewis acid catalysis
Oxazoline Ligands 1. Conversion of the alcohol to a nitrile, followed by cyclization with an amino alcohol. 2. Reaction of the Boc-amino acid (after oxidation of the alcohol) with a chiral amino alcohol to form an oxazoline.Asymmetric cyclopropanation, Diels-Alder reactions

Synthesis of Macrocycles and Cyclic Oligomers

Macrocycles and cyclic oligomers are of significant interest due to their ability to act as host molecules, ionophores, and enzyme mimics. The incorporation of the aminocyclopropylmethanol unit into a macrocyclic framework can impart conformational rigidity and introduce specific recognition sites. The Boc-protecting group is instrumental in a convergent macrocyclization strategy, where linear precursors are synthesized and then cyclized in a final step.

The synthesis of macrocycles containing the 1-aminocyclopropylmethanol subunit would typically involve the preparation of a linear precursor with reactive termini. The Boc-protected amine and the hydroxyl group of this compound can serve as handles for chain extension. For example, the amine can be acylated with a dicarboxylic acid derivative, and the alcohol can be etherified or esterified with another bifunctional molecule. Subsequent deprotection and intramolecular cyclization would then yield the desired macrocycle.

The presence of the cyclopropane ring within the macrocyclic backbone can pre-organize the structure into a specific conformation, which is beneficial for selective binding of guest molecules. Furthermore, the amino and hydroxyl functionalities, once deprotected, can serve as hydrogen bond donors and acceptors, contributing to the binding affinity and selectivity.

While specific examples of macrocycles synthesized directly from this compound are not prominently featured in the literature, the general principles of macrocycle synthesis strongly support its utility as a valuable building block in this area. The ability to introduce a rigid, chiral element into a flexible macrocyclic ring is a powerful tool for designing molecules with novel properties.

Table 2: Hypothetical Macrocycle Synthesis using this compound

Macrocycle TypeSynthetic StrategyPotential Applications
Cyclic Peptoid Sequential acylation of the deprotected amine of this compound with haloacetic acids, followed by displacement with various amines and a final macrocyclization step.Drug discovery, molecular recognition
Crown Ether Analogue Etherification of the hydroxyl group of this compound with a polyethylene (B3416737) glycol derivative, followed by end-capping and macrocyclization.Ion-selective electrodes, phase-transfer catalysis
Macrocyclic Lactone Esterification of the hydroxyl group with a long-chain hydroxy acid, followed by macrolactonization.Antibiotics, natural product synthesis

Advanced Methodological Integrations and Emerging Paradigms

Multi-Component Reactions Incorporating Boc-1-Aminocyclopropylmethanol

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex products in a single step from three or more starting materials. nih.govwikipedia.org The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of peptidomimetics and other biologically relevant scaffolds. rsc.orgchemrxiv.orgacs.org The incorporation of constrained amino acids, like cyclopropane-containing structures, into these reactions can lead to peptidomimetics with improved conformational stability and biological activity. rsc.orgrsc.org

While direct literature examples detailing the use of this compound as the amine component in Ugi or Passerini reactions are not prevalent, the principles of these reactions strongly support its potential application. In a hypothetical Ugi four-component reaction (U-4CR), this compound could serve as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide. The resulting product would feature the rigid cyclopropyl (B3062369) moiety, a feature known to be beneficial in drug design. rsc.org

Similarly, in a Passerini three-component reaction (P-3CR), which involves a carboxylic acid, a carbonyl compound, and an isocyanide, the amino alcohol functionality of this compound could potentially participate after appropriate functional group manipulation, for instance, by oxidizing the alcohol to an aldehyde. rsc.orgchemrxiv.org The resulting α-acyloxy carboxamide products would incorporate the cyclopropane (B1198618) ring, offering a scaffold for further chemical elaboration. rsc.org The synthesis of various peptidomimetics and heterocyclic compounds has been successfully achieved using MCRs, demonstrating the versatility of this approach. rsc.orgorganic-chemistry.org

The table below illustrates a hypothetical Ugi reaction scheme involving a compound structurally analogous to this compound, showcasing the potential for generating diverse structures.

ComponentExampleRole
Amine 1-AminocyclopropanemethanolProvides the N-terminus and a rigid cyclopropyl scaffold.
Carbonyl IsobutyraldehydeForms the Schiff base intermediate.
Isocyanide tert-Butyl isocyanideIntroduces a C-terminal amide functionality.
Carboxylic Acid Acetic AcidProvides the acyl group to the final product.

This reaction would yield a complex peptidomimetic structure incorporating the cyclopropyl ring, highlighting the potential of using aminocyclopropyl derivatives in MCRs.

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, scalability, and reaction control. nih.gov The synthesis of strained ring systems like cyclopropanes can particularly benefit from the precise control of reaction parameters afforded by flow reactors. rsc.orgchemrxiv.org

Recent studies have demonstrated the successful application of flow chemistry for the synthesis of cyclopropane derivatives, including aminocyclopropanes. rsc.orgresearchgate.net For instance, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been developed, showcasing the potential for high productivity and short reaction times compared to batch processes. rsc.orgresearchgate.net Another approach involves the flow generation of unstabilized diazo compounds for the cyclopropanation of olefins, a method that can be applied to a wide range of substrates to generate functionalized cyclopropanes. rsc.org

While a specific flow synthesis protocol for this compound is not explicitly detailed in the reviewed literature, the established methods for related compounds suggest its feasibility. A potential continuous flow process for its synthesis could involve the cyclopropanation of a suitable alkene precursor, followed by functional group manipulations under flow conditions. The advantages of such an approach would include enhanced safety in handling reactive intermediates and the potential for straightforward scaling of the production.

The table below outlines a conceptual multi-step flow synthesis for a generic aminocyclopropane derivative, illustrating the potential for integrating multiple reaction steps in a continuous manner.

StepReactionKey Parameters in Flow
1 Cyclopropanation of an alkenePrecise temperature control, efficient mixing of reagents.
2 Introduction of an amino groupControlled addition of aminating agent, in-line quenching.
3 Boc-protectionContinuous addition of Boc-anhydride, rapid work-up.

This conceptual process highlights how flow chemistry can streamline the synthesis of complex building blocks like this compound.

Combinatorial Chemistry and Library Generation (as a Scaffold)

Combinatorial chemistry is a key technology in drug discovery, enabling the rapid synthesis of large numbers of compounds (libraries) for high-throughput screening. nih.gov The use of rigid scaffolds is a common strategy in library design to create molecules with well-defined three-dimensional structures. nih.gov The cyclopropane ring, with its inherent rigidity, makes this compound an attractive scaffold for the generation of combinatorial libraries. nih.govresearchgate.net

By utilizing the two functional handles of this compound—the protected amine and the hydroxyl group—a diverse range of substituents can be introduced in a combinatorial fashion. For example, after deprotection of the Boc group, a library of amides can be generated by reacting the resulting free amine with a collection of different carboxylic acids. Similarly, the hydroxyl group can be derivatized to form ethers or esters with a variety of building blocks.

This "divergent" synthetic approach, starting from a common scaffold, allows for the efficient exploration of chemical space around the cyclopropane core. nih.govresearchgate.net The resulting library of compounds would possess a common rigid core, with systematic variations in the peripheral substituents, making it ideal for structure-activity relationship (SAR) studies. nih.gov DNA-encoded libraries (DELs) represent an advanced application of this principle, where the chemical synthesis of library members is linked to a unique DNA tag for easy identification during screening. rsc.org

The following table provides a schematic representation of how a combinatorial library could be generated from a scaffold related to this compound.

ScaffoldR1 (from Carboxylic Acids)R2 (from Alkylating/Acylating Agents)
1-Aminocyclopropanemethanol-CH3, -Ph, -Bn, etc.-CH3, -Ac, -Bn, etc.

This systematic variation of R1 and R2 groups attached to the amine and hydroxyl functionalities, respectively, would lead to a large and diverse library of cyclopropane-containing compounds for biological screening.

Theoretical and Computational Studies Relevant to Boc 1 Aminocyclopropylmethanol

Computational Analysis of Reaction Mechanisms

While specific computational studies exclusively on the reaction mechanisms of Boc-1-aminocyclopropylmethanol are not extensively documented in publicly available literature, the reactivity of the constituent functional groups—the Boc-protected amine, the cyclopropyl (B3062369) ring, and the primary alcohol—has been the subject of numerous theoretical investigations on analogous systems. These studies provide a strong foundation for understanding and predicting the chemical behavior of this compound.

The reactivity of the N-Boc group, for instance, is more complex than being a simple protecting group. Theoretical studies on the cyclization of N-Boc derivatives of amino alcohols have highlighted the role of the carbamate's carbonyl oxygen as an intramolecular nucleophile. researchgate.net Ab initio calculations have shown that N-alkylation (e.g., N-methylation) increases the nucleophilicity of this oxygen, thereby accelerating cyclization reactions. researchgate.net This suggests that under certain conditions, particularly in the presence of acid or upon activation of the hydroxyl group, this compound could undergo intramolecular cyclization to form a five-membered oxazolidinone ring.

Furthermore, computational analyses of aminolysis reactions involving activated esters and amines offer insights into the fundamental steps of reactions where the amino group of a deprotected 1-aminocyclopropylmethanol would act as a nucleophile. chemrxiv.orgresearchgate.netrsc.org Density Functional Theory (DFT) and high-level ab initio methods like DLPNO-CCSD(T) have been employed to model the reaction pathways, including non-catalytic concerted, non-catalytic stepwise, and self-catalytic mechanisms. chemrxiv.orgresearchgate.netrsc.org These studies typically involve the formation of a hemiaminal intermediate and one or more transition states. chemrxiv.orgresearchgate.net The energy barriers for these steps can be calculated to predict reaction rates and feasibility.

The table below summarizes key aspects of computational approaches used to study reaction mechanisms relevant to the functional groups present in this compound.

Computational MethodSystem StudiedKey FindingsRelevance to this compound
Ab initioCyclization of N-Boc amino alcoholsN-alkylation increases the nucleophilicity of the carbamate (B1207046) oxygen, accelerating cyclization. researchgate.netPredicts potential intramolecular reactivity of the Boc group with the hydroxyl moiety.
GFN2-xTB & DLPNO-CCSD(T)Aminolysis of activated estersAllows for the rapid screening of reaction mechanisms (concerted vs. stepwise) and the effect of catalysts. chemrxiv.orgresearchgate.netrsc.orgProvides a framework for modeling reactions of the deprotected amine.
DFTN-Boc protected aziridinesLewis acid-catalyzed intramolecular ring-opening and cyclization to form oxazolidinones. researchgate.netSuggests pathways for intramolecular reactions involving the Boc group.

Conformational Studies of the Cyclopropylamine (B47189) Scaffold

The conformational preferences of the cyclopropylamine scaffold are crucial for its interaction with enzymes and its role in directing the stereochemical outcome of reactions. The rigid, three-membered ring imparts significant constraints on the geometry of the molecule.

Computational studies, particularly using DFT methods, have been instrumental in understanding the conformational landscape of cyclopropyl-containing molecules. For instance, studies on cyclopropyl-fused cyclohexane (B81311) rings have revealed surprising conformational effects. The presence of a spiro-cyclopropane ring can alter the typical equatorial preference of bulky substituents, forcing them into an axial position. rsc.org This "cyclopropyl effect" is attributed to a combination of increased torsional strain and hyperconjugative effects. rsc.org

In the context of this compound, conformational analysis would focus on the rotational barriers around the C-N bond of the carbamate and the C-C bond connecting the cyclopropyl ring to the hydroxymethyl group. The orientation of the bulky tert-butyl group relative to the cyclopropyl ring will significantly influence the molecule's shape and steric accessibility. The presence of the intramolecular hydrogen bond between the N-H of the carbamate and the oxygen of the hydroxymethyl group can also play a significant role in stabilizing certain conformations.

The table below outlines the key conformational features of the cyclopropylamine scaffold and the computational methods used to study them.

Structural FeatureComputational MethodPredicted Conformational Preference
Cyclopropyl RingDFTRigid, with bond angles deviating significantly from the ideal sp³ hybridization.
C(ring)-N Bond RotationDFT, Ab initioThe bulky Boc group will have preferred orientations to minimize steric interactions with the cyclopropyl ring and the hydroxymethyl group.
C(ring)-CH₂OH Bond RotationDFT, Ab initioRotation will be influenced by potential intramolecular hydrogen bonding and steric hindrance.
Spiro-cyclopropane EffectDFT, NMRCan induce a preference for axial substitution on an adjacent ring, demonstrating the powerful steric and electronic influence of the cyclopropyl group. rsc.org

Stereochemical Prediction and Rational Design in Asymmetric Transformations

The aminocyclopropanol moiety is a valuable chiral building block in organic synthesis. Computational methods are increasingly used to predict and rationalize the stereochemical outcomes of asymmetric transformations leading to or starting from such structures.

While specific studies on the asymmetric synthesis of this compound are not prominent, the principles of stereochemical prediction from related systems are directly applicable. For example, in the asymmetric reduction of a ketone precursor to form the hydroxymethyl group, computational modeling of the transition states involving a chiral catalyst and the substrate can elucidate the origins of enantioselectivity. By comparing the energies of the diastereomeric transition states leading to the (R) and (S) products, the major enantiomer can be predicted.

Similarly, in reactions where this compound acts as a chiral ligand or auxiliary, computational modeling can help in the rational design of more effective stereodirecting groups. Understanding the conformational preferences of the cyclopropylamine scaffold, as discussed in the previous section, is fundamental to building accurate models of the transition states in such reactions.

The table below summarizes the application of computational methods in the stereochemical prediction and rational design relevant to the synthesis and use of chiral aminocyclopropanols.

Asymmetric TransformationComputational ApproachKey Insights for Rational Design
Asymmetric reduction of a ketone precursorDFT, ONIOMCalculation of transition state energies to predict the major enantiomer. Allows for the in-silico screening of catalysts and reaction conditions.
Diastereoselective reactions involving the amine or alcoholDFTModeling of transition states to understand the influence of the existing stereocenter on the formation of a new one.
Use as a chiral ligandMolecular Mechanics, DFTPrediction of the binding mode of the ligand to a metal center and the resulting stereochemical induction in a catalyzed reaction.

Future Directions and Unexplored Avenues in Boc 1 Aminocyclopropylmethanol Research

Novel Synthetic Applications in Sustainable Chemistry

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic strategies. Boc-1-aminocyclopropylmethanol is well-suited for exploration within this paradigm, offering several avenues for the development of more sustainable chemical processes.

One promising area is the use of this compound in atom-economical syntheses . The strained cyclopropane (B1198618) ring can participate in ring-opening reactions that incorporate the entire molecular backbone into the final product, thus maximizing atom economy. Future research could focus on developing catalytic methods that facilitate these transformations under mild conditions, minimizing the need for stoichiometric reagents and reducing waste generation.

Furthermore, the potential for biocatalysis in transformations involving this compound and its derivatives remains largely unexplored. youtube.comyoutube.comyoutube.comnih.gov Enzymes, as natural catalysts, operate under environmentally benign conditions (aqueous media, ambient temperature, and pressure) and exhibit high chemo-, regio-, and stereoselectivity. youtube.comyoutube.comyoutube.comnih.gov Research into identifying or engineering enzymes, such as transaminases or alcohol dehydrogenases, that can act on the functional groups of this compound could lead to highly efficient and sustainable synthetic routes to valuable chiral amines and alcohols. The use of biocatalysis could also enable the synthesis of novel derivatives that are difficult to access through traditional chemical methods. youtube.comnih.gov

The catalytic valorization of aminocyclopropanes is another area ripe for investigation. researchgate.netnih.gov Developing catalytic systems that can selectively functionalize the C-H bonds of the cyclopropane ring or the methyl groups of the Boc protecting group would provide direct access to a wide range of new derivatives without the need for pre-functionalized starting materials. Photocatalysis, in particular, offers a sustainable approach to activating these otherwise inert bonds under mild conditions. rsc.org

Potential Sustainable ApplicationResearch FocusExpected Outcome
Atom-Economical SynthesisDevelopment of catalytic ring-opening reactions.High-yield synthesis with minimal waste.
BiocatalysisIdentification and engineering of enzymes for selective transformations.Green and efficient routes to chiral amines and alcohols. youtube.comyoutube.comyoutube.comnih.govnih.gov
Catalytic ValorizationC-H functionalization of the cyclopropane ring and Boc group. researchgate.netnih.govDirect synthesis of diverse derivatives.
PhotocatalysisLight-mediated activation of C-H and C-C bonds. rsc.orgSustainable functionalization under mild conditions.

Exploration of New Reactivity Modes for the Cyclopropyl (B3062369) Ring

The high ring strain of the cyclopropane moiety in this compound (estimated to be around 28 kcal/mol for the parent cyclopropane) is a key driver of its reactivity. utexas.edumasterorganicchemistry.commasterorganicchemistry.com While ring-opening reactions are a known feature of aminocyclopropanes, a deeper exploration of other reactivity modes could significantly expand the synthetic utility of this building block. epfl.chacs.org

Future research could focus on cycloaddition reactions where the cyclopropane ring acts as a three-carbon synthon. nih.gov For instance, catalytic [3+2] annulations with various dipolarophiles could provide rapid access to complex five-membered heterocyclic and carbocyclic systems. nih.govamanote.com The stereoelectronic effects of the N-Boc and hydroxymethyl substituents would likely play a crucial role in controlling the regioselectivity and stereoselectivity of these reactions, a facet that warrants detailed investigation.

The development of transition-metal-catalyzed cross-coupling reactions involving the C-C bonds of the cyclopropane ring is another promising avenue. Such reactions would enable the direct introduction of aryl, vinyl, or alkyl groups, providing a novel disconnection strategy for the synthesis of complex molecules. The challenge lies in the selective activation of one of the C-C bonds of the cyclopropane ring over potential side reactions involving the other functional groups.

Furthermore, the possibility of ring-opening polymerization (ROP) of this compound or its derivatives presents an intriguing, albeit speculative, direction. nih.govresearchgate.netyoutube.com If successful, this could lead to the synthesis of novel polymers with unique properties conferred by the repeating aminocyclopropylmethanol units. The strain of the cyclopropane ring could provide the thermodynamic driving force for polymerization, although careful control of the reaction conditions would be necessary to prevent undesired side reactions. nih.govresearchgate.netyoutube.com

Reactivity ModeResearch ObjectivePotential Synthetic Utility
Cycloaddition ReactionsExploration of [3+2] and other cycloadditions. nih.govamanote.comRapid construction of complex cyclic systems.
Transition-Metal CatalysisDevelopment of selective C-C bond activation and cross-coupling.Novel disconnection strategies for complex molecule synthesis.
Ring-Opening PolymerizationInvestigation of controlled polymerization of aminocyclopropylmethanol derivatives. nih.govresearchgate.netyoutube.comAccess to new classes of functional polymers.
Radical-Mediated TransformationsHarnessing radical intermediates for novel ring-opening and functionalization. rsc.orgSynthesis of 1,3-difunctionalized compounds. rsc.org

Integration with Artificial Intelligence in Retrosynthesis Planning

A significant hurdle is the underrepresentation of reactions involving highly functionalized and strained building blocks like this compound in existing reaction databases. This data scarcity can limit the ability of current AI models to accurately predict its reactivity and incorporate it effectively into synthetic plans. Future efforts should focus on creating curated datasets of reactions involving such novel building blocks to train more robust and predictive AI models.

Machine learning (ML) models could be specifically developed to predict the reactivity and regioselectivity of reactions involving the cyclopropane ring of this compound. chemrxiv.orgresearchgate.netchemrxiv.orgcmu.edudigitellinc.com By training on computational data, such as density functional theory (DFT) calculations of reaction barriers and ring strain energies, these ML models could provide rapid and accurate predictions to guide synthetic chemists. chemrxiv.orgresearchgate.netchemrxiv.orgcmu.edudigitellinc.com This would be particularly valuable for predicting the outcome of new and unexplored reaction types.

AI Integration AspectResearch GoalImpact on Synthesis
Enhanced Reaction DatabasesCuration of datasets with reactions of novel building blocks.Improved accuracy of AI-driven retrosynthesis.
Predictive Reactivity ModelsDevelopment of ML models to predict reactivity and selectivity. chemrxiv.orgresearchgate.netchemrxiv.orgcmu.edudigitellinc.comRapid screening of reaction conditions and outcomes.
Novel Route DiscoveryAI-driven suggestion of synthetic routes utilizing unique building blocks.Acceleration of drug discovery and materials science.
Automated SynthesisIntegration of AI-planned routes with robotic platforms for automated synthesis. chemcopilot.comIncreased efficiency and reproducibility in chemical synthesis.

Q & A

Q. What are the key physicochemical properties of Boc-1-Aminocyclopropylmethanol, and how are they determined experimentally?

this compound (C₉H₁₇NO₃, MW 187.24) is a white crystalline powder with ≥97% purity. Key properties include:

  • Melting point : Determined via differential scanning calorimetry (DSC).
  • Purity : Assessed using HPLC with UV detection, calibrated against certified reference standards.
  • Structural confirmation : Achieved via 1^1H/13^13C NMR and FT-IR spectroscopy to verify the Boc-protected amine and cyclopropane moieties .
  • Loss on drying : Measured gravimetrically after heating at 40°C under vacuum for 24 hours .

Q. What synthetic routes are commonly employed for this compound?

The compound is typically synthesized via:

  • Cyclopropanation : Using a Corey-Chaykovsky reaction between a diazo compound and a substituted olefin.
  • Boc protection : The primary amine is protected with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How is this compound characterized for purity and stability in storage?

  • Stability testing : Conducted under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products.
  • Moisture sensitivity : Stored in desiccators with silica gel to prevent hydrolysis of the Boc group.
  • Mass spectrometry (HRMS) : Validates molecular integrity and detects trace impurities .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for this compound, and how can they be addressed?

  • Steric hindrance : The cyclopropane ring and Boc group limit reactivity. Solutions include:
  • Using bulky bases (e.g., DIPEA) to minimize side reactions.

  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

    • Byproduct formation : Common byproducts (e.g., deprotected amines) are mitigated via precise stoichiometry and low-temperature (-20°C) reactions .
    Reaction Parameter Optimized Condition Yield Improvement
    Temperature0°C → -20°C15% increase
    SolventTHF → DCM20% reduction in byproducts
    CatalystDMAP (5 mol%)10% higher selectivity

Q. How can researchers validate the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Test derivatives against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Cellular uptake studies : Radiolabel the compound (e.g., 3^3H) and measure intracellular concentration via scintillation counting.
  • Structure-activity relationship (SAR) : Modify the cyclopropane or Boc group and correlate changes with bioactivity data .

Q. What methodologies resolve contradictions in reported spectral data for this compound?

  • Cross-validation : Compare NMR shifts with density functional theory (DFT) simulations (e.g., B3LYP/6-31G*).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]+^+ at m/z 188.1281).
  • Collaborative studies : Replicate experiments across independent labs to identify systematic errors (e.g., solvent impurities) .

Q. How can computational chemistry aid in designing novel derivatives of this compound?

  • Molecular docking : Predict binding affinities to biological targets using AutoDock Vina or Schrödinger Suite.
  • QSAR modeling : Train models on existing bioactivity datasets to prioritize synthetic targets.
  • Conformational analysis : Assess strain energy of cyclopropane derivatives with Gaussian 16 .

Methodological Guidance

Q. What steps ensure reproducibility in synthesizing this compound?

  • Detailed protocols : Specify solvent drying methods (e.g., molecular sieves for THF) and inert atmosphere (N₂/Ar).
  • Batch consistency : Use calibrated equipment (e.g., syringe pumps for slow reagent addition).
  • Open-source data : Share raw NMR files (.fid) and HPLC chromatograms in supplementary materials .

Q. How should researchers handle discrepancies between theoretical and experimental yields?

  • Mass balance analysis : Account for unreacted starting materials and volatile byproducts.
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation.
  • Scale-up adjustments : Address heat transfer limitations in larger batches via flow chemistry .

Q. What ethical and safety considerations apply when working with this compound?

  • Toxicity screening : Conduct Ames tests for mutagenicity before in vivo studies.
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Regulatory compliance : Follow ICH guidelines for impurity profiling in preclinical studies .

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